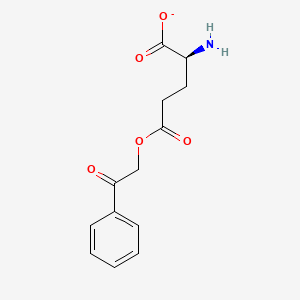
(2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)pentanoate is a synthetic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an amino group, a keto group, and a phenylethoxy group attached to a pentanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)pentanoate typically involves multi-step organic reactions. One common method includes the protection of amino and carboxyl groups, followed by the introduction of the phenylethoxy group through esterification or etherification reactions. The final step often involves deprotection to yield the target compound. Reaction conditions such as temperature, pH, and the use of catalysts can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the phenylethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)pentanoate is used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study enzyme-substrate interactions, protein-ligand binding, and metabolic pathways. Its unique structure allows for the investigation of specific biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. It may be explored for its efficacy in treating certain diseases or conditions, although detailed studies are required to confirm its medical benefits.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)pentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate biochemical and physiological processes. Detailed studies are needed to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)pentanoate include other amino acid derivatives with keto and phenylethoxy groups. Examples include:
- (2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)hexanoate
- (2S)-2-Amino-5-oxo-5-(2-oxo-2-phenylethoxy)butanoate
Uniqueness
What sets this compound apart is its specific pentanoate backbone and the positioning of functional groups. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Propiedades
Número CAS |
24171-61-7 |
|---|---|
Fórmula molecular |
C13H14NO5- |
Peso molecular |
264.25 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-oxo-5-phenacyloxypentanoate |
InChI |
InChI=1S/C13H15NO5/c14-10(13(17)18)6-7-12(16)19-8-11(15)9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,17,18)/p-1/t10-/m0/s1 |
Clave InChI |
POVSGGVNVNOLDN-JTQLQIEISA-M |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)COC(=O)CC[C@@H](C(=O)[O-])N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)COC(=O)CCC(C(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)
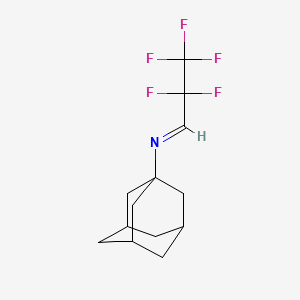

![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)
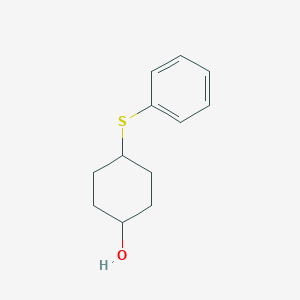
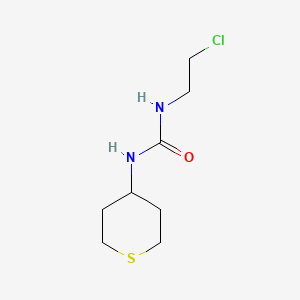

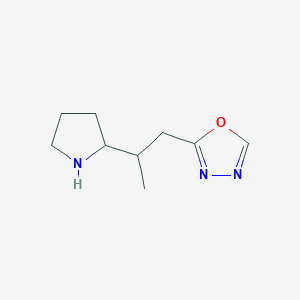

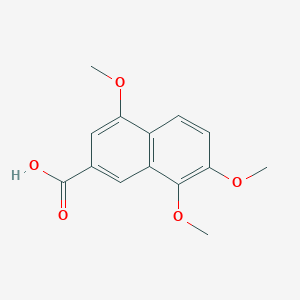
![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)
![Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-](/img/structure/B14691058.png)


